LY3295668

Vue d'ensemble

Description

LY3295668 est un inhibiteur sélectif de l'Aurora kinase A, une protéine kinase qui joue un rôle crucial dans la division cellulaire en régulant la formation et la stabilité du fuseau mitotique. La surexpression de l'Aurora kinase A est souvent associée à la tumorigenèse, ce qui en fait une cible attrayante pour les thérapies anticancéreuses .

Applications De Recherche Scientifique

LY3295668 has shown significant potential in preclinical and clinical studies for the treatment of various cancers. It has demonstrated efficacy in inhibiting the growth of a broad panel of cancer cell lines, including small-cell lung cancer and breast cancer cells . The compound has also been evaluated in xenograft and patient-derived tumor models, where it has shown tumor growth arrest or regression . Additionally, this compound is being investigated for its potential use in combination with standard-of-care agents to enhance therapeutic outcomes .

Mécanisme D'action

- LY3295668 specifically targets Aurora A kinase (AurA). AurA is a serine/threonine protein kinase that plays a critical role in regulating mitotic and meiotic processes during cell cycle progression .

- This compound inhibits AurA with remarkable selectivity (1000-fold) over Aurora B kinase (AurB) .

- Its dual mechanism of action involves:

- The maximum tolerated dose (MTD) is 25 mg twice daily (BID) .

- Its manageable toxicity profile and activity in patients with locally advanced or metastatic solid tumors have been observed .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Méthodes De Préparation

La synthèse du LY3295668 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. Il est connu que le this compound est produit par une série de réactions chimiques qui garantissent une haute sélectivité et une grande puissance contre l'Aurora kinase A .

Analyse Des Réactions Chimiques

Le LY3295668 subit diverses réactions chimiques, principalement axées sur son interaction avec l'Aurora kinase A. Le composé est conçu pour inhiber l'autophosphorylation de l'Aurora kinase A au niveau de Thr288, conduisant à l'arrêt mitotique et à l'apoptose des cellules cancéreuses . Les réactifs et conditions courants utilisés dans ces réactions comprennent les inhibiteurs compétitifs de l'ATP et les tests cellulaires pour évaluer l'activité de la kinase . Les principaux produits formés à partir de ces réactions sont les formes phosphorylées et non phosphorylées de l'Aurora kinase A .

Applications de la Recherche Scientifique

Le this compound a montré un potentiel significatif dans les études précliniques et cliniques pour le traitement de divers cancers. Il a démontré son efficacité dans l'inhibition de la croissance d'un large éventail de lignées cellulaires cancéreuses, notamment les cellules de cancer du poumon à petites cellules et les cellules cancéreuses du sein . Le composé a également été évalué dans des modèles de tumeurs xénogreffes et dérivées de patients, où il a montré un arrêt de la croissance tumorale ou une régression . De plus, le this compound est en cours d'investigation pour son utilisation potentielle en association avec des agents standard pour améliorer les résultats thérapeutiques .

Mécanisme d'Action

Le this compound exerce ses effets en inhibant sélectivement l'Aurora kinase A, conduisant à la perturbation de la formation et de la stabilité du fuseau mitotique. Cette inhibition entraîne un arrêt mitotique et une apoptose subséquente des cellules cancéreuses . Le composé a un double mécanisme d'action, impliquant des dommages à l'ADN en phase S et un blocage du cycle cellulaire en mitose . Ces activités combinées contribuent à la sensibilité des cellules cancéreuses au this compound .

Comparaison Avec Des Composés Similaires

Le LY3295668 est unique en raison de sa haute sélectivité pour l'Aurora kinase A par rapport aux autres Aurora kinases, telles que l'Aurora kinase B et C . Cette sélectivité réduit le risque de toxicité hématologique généralement associée aux inhibiteurs non sélectifs de l'Aurora kinase . Des composés similaires incluent l'alisertib, qui est un inhibiteur double de l'Aurora kinase A et B, et d'autres inhibiteurs pan-Aurora qui ciblent les trois isoformes . La sélectivité du this compound pour l'Aurora kinase A en fait une option privilégiée pour la thérapie anticancéreuse, car elle minimise les effets hors cible et améliore l'efficacité thérapeutique .

Propriétés

IUPAC Name |

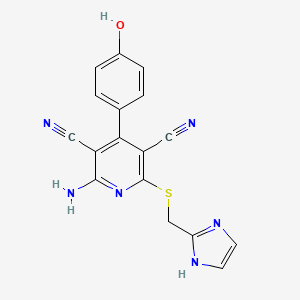

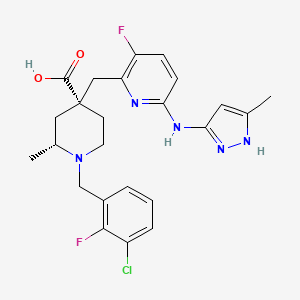

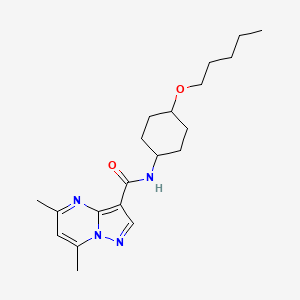

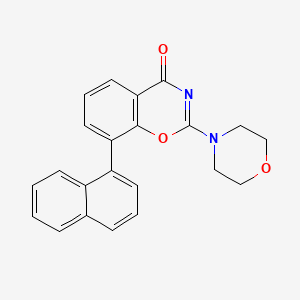

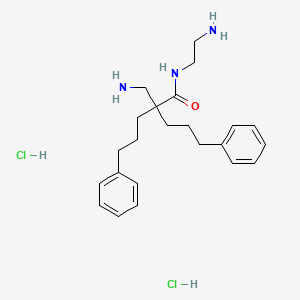

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQZZYYQTCPEAS-OYLFLEFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClF2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919888-06-4 | |

| Record name | AK-01 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919888064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AK-01 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WX8O5XV4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of LY3295668 and how does it exert its effects?

A1: this compound is a highly selective, reversible, ATP-competitive inhibitor of AURKA. [, , , ] It binds to the ATP-binding site of AURKA, preventing its phosphorylation and kinase activity. [, ] This inhibition disrupts critical mitotic processes like centrosome maturation, mitotic spindle formation, and spindle checkpoint activation, leading to mitotic arrest and apoptosis in cancer cells. [, , ]

Q2: How does this compound's selectivity for AURKA over AURKB influence its effects?

A2: this compound demonstrates over 1000-fold selectivity for AURKA over AURKB. [, , ] This selectivity is crucial as AURKB inhibition primarily induces polyploidy from cytokinesis failure, which can be epistatic to the mitotic arrest caused by AURKA inhibition. [] By selectively targeting AURKA, this compound promotes mitotic arrest and apoptosis without the undesirable effects of AURKB inhibition like aneuploidy. []

Q3: Beyond mitotic arrest, does this compound affect other cellular processes?

A3: Research suggests that this compound might induce DNA damage in S-phase prior to mitotic block. [] This DNA damage, particularly in MYC-driven tumors like neuroblastoma, could be linked to this compound's interference with AURKA's control of MYC-dependent transcription during S-phase. [] This dual mechanism of action, combining S-phase DNA damage and mitotic arrest, contributes to the compound's efficacy in preclinical models. []

Q4: How does this compound impact the tumor suppressor gene RB1?

A4: Studies have identified a synthetic lethal interaction between AURKA inhibition and loss-of-function mutations in the RB1 tumor suppressor gene. [] this compound exhibited strong cytotoxicity in RB1-deficient cancer cells, suggesting a therapeutic opportunity for RB1-deficient malignancies. [, ] Research suggests that a primed spindle assembly checkpoint (SAC) in RB1-deficient cells creates a unique dependency on AURKA for mitotic exit and survival, rendering them vulnerable to AURKA inhibition by this compound. []

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound is orally bioavailable and exhibits rapid absorption, with peak concentrations achieved within 1-2 hours after administration. [] It follows a two-compartment pharmacokinetic model with a half-life of approximately 21 hours, reaching steady-state within 4-5 days of twice-daily dosing. []

Q6: Does this compound achieve therapeutically relevant concentrations in tumor tissues?

A6: Studies in patient-derived xenograft (PDX) models of glioblastoma demonstrate that this compound reaches pharmacologically relevant unbound concentrations in tumor tissues. [] The median unbound concentration in tumor tissue was found to be significantly higher than its biochemical IC50 for AURKA inhibition. []

Q7: How do this compound plasma concentrations relate to its target engagement and efficacy?

A7: Preclinical pharmacokinetic-pharmacodynamic (PK-PD) models have linked this compound plasma concentrations to its efficacy. [] In these models, sustained inhibition of AURKA phosphorylation (pAURKA) over an extended period was crucial for efficacy. [] The minimum plasma concentrations required for sustained pAURKA inhibition were determined and used to estimate efficacious dose ranges in humans. []

Q8: Has this compound demonstrated anti-tumor efficacy in preclinical models?

A8: this compound has shown promising anti-tumor activity in various preclinical models, including cell lines and xenograft models of small cell lung cancer, [] breast cancer, [, ] neuroblastoma, [] and glioblastoma. [] It effectively inhibits tumor growth and induces tumor regression, both as a single agent and in combination with standard-of-care therapies. [, , , , ]

Q9: Are there specific cancer types where this compound exhibits enhanced efficacy?

A9: Preclinical studies suggest enhanced sensitivity to this compound in tumors driven by MYCN amplification, such as neuroblastoma. [] Additionally, RB1-deficient cancers also exhibit increased susceptibility to this compound. []

Q10: What is the efficacy of this compound in combination therapies?

A10: this compound demonstrates synergistic effects when combined with radiotherapy in preclinical models of glioblastoma, leading to prolonged survival compared to either therapy alone. [] Furthermore, it shows promising synergistic activity with venetoclax (a BCL2 inhibitor) in MYCN-amplified neuroblastoma models, resulting in tumor regressions. [, ]

Q11: What is the current status of this compound in clinical trials?

A11: this compound has been evaluated in Phase I/II clinical trials in patients with advanced solid tumors, including neuroblastoma. [, ] These trials aimed to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy of this compound as a single agent and in combination with other therapies. [, , , ]

Q12: What is the MTD of this compound established in clinical trials?

A12: Phase I clinical trials identified the MTD of this compound as 25 mg twice daily (BID). [] This dose was found to be well-tolerated in patients with locally advanced or metastatic solid tumors. []

Q13: Have any resistance mechanisms to this compound been identified?

A13: While specific resistance mechanisms to this compound are still under investigation, research suggests that alterations in AURKA itself or downstream signaling pathways could contribute to resistance. [, ] For instance, studies in hormone receptor-positive (HR+)/HER2- metastatic breast cancer suggest that amplification of AURKA, activating events in AKT1 and RAS, and biallelic RB1 disruption could potentially contribute to resistance to CDK4/6 inhibitors, a class of drugs that this compound has shown synergistic effects with. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)